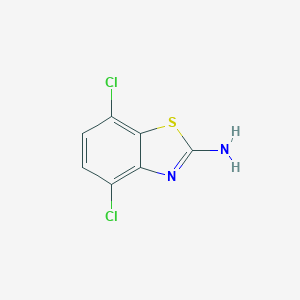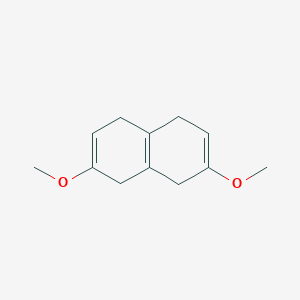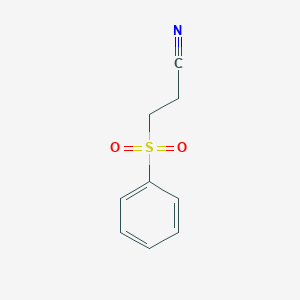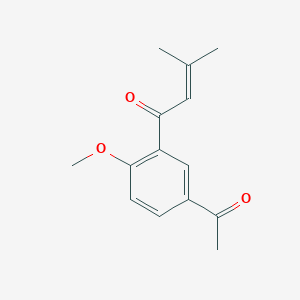![molecular formula C7H6F3O3P B155554 [4-(Trifluoromethyl)phenyl]phosphonic acid CAS No. 1869-27-8](/img/structure/B155554.png)
[4-(Trifluoromethyl)phenyl]phosphonic acid
Übersicht
Beschreibung
“[4-(Trifluoromethyl)phenyl]phosphonic acid” is an organofluorine compound with the molecular formula C7H6F3O3P . It has a molecular weight of 226.09 g/mol . The IUPAC name for this compound is 4-(trifluoromethyl)phenylphosphonic acid .
Molecular Structure Analysis
The InChI code for “[4-(Trifluoromethyl)phenyl]phosphonic acid” is 1S/C7H6F3O3P/c8-7(9,10)5-1-3-6(4-2-5)14(11,12)13/h1-4H,(H2,11,12,13) . The canonical SMILES representation is C1=CC(=CC=C1C(F)(F)F)P(=O)(O)O .
Chemical Reactions Analysis
While specific chemical reactions involving “[4-(Trifluoromethyl)phenyl]phosphonic acid” are not available, related compounds such as “4-(Trifluoromethyl)phenylboronic acid” have been used in site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .
Physical And Chemical Properties Analysis
“[4-(Trifluoromethyl)phenyl]phosphonic acid” has a molecular weight of 226.09 g/mol . It has a topological polar surface area of 57.5 Ų . The compound has 2 hydrogen bond donors and 6 hydrogen bond acceptors .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
[4-(Trifluoromethyl)phenyl]phosphonic acid: is a valuable building block in organic synthesis. Its phosphonic acid group can act as a nucleophile in various reactions, allowing for the synthesis of complex organic molecules. This compound can be used to introduce the trifluoromethyl group into target molecules, which is beneficial for increasing the metabolic stability and bioavailability of potential pharmaceuticals .
Pharmaceutical Research
The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to enhance the pharmacokinetic properties of drugs[4-(Trifluoromethyl)phenyl]phosphonic acid can serve as a precursor for the synthesis of various drugs, especially those targeting conditions like cancer, where the trifluoromethyl group’s properties are particularly advantageous .
Agrochemical Development
In agrochemical research, [4-(Trifluoromethyl)phenyl]phosphonic acid can be utilized to create new herbicides and pesticides. Its structural motif is found in compounds that exhibit high activity against a broad range of pests and weeds, making it a compound of interest for developing more effective and selective agrochemicals .
Material Science
This compound’s unique electronic properties make it suitable for use in material science, particularly in the development of novel materials with specific optical or electronic characteristics. The trifluoromethyl group can influence the material’s reactivity and stability, which is crucial for applications in electronics and nanotechnology .
Catalysis
[4-(Trifluoromethyl)phenyl]phosphonic acid: can act as a ligand for metal catalysts, which are used in various chemical reactions, including those important in industrial processes. The presence of the trifluoromethyl group can modulate the electronic properties of the catalyst, potentially leading to improved efficiency and selectivity .
Diagnostic Agents
The compound’s ability to bind to various biological targets can be harnessed in the design of diagnostic agents. For instance, it could be used to develop contrast agents for imaging techniques such as MRI, where the trifluoromethyl group may enhance the agent’s visibility and diagnostic accuracy .
Zukünftige Richtungen
While specific future directions for “[4-(Trifluoromethyl)phenyl]phosphonic acid” are not available, related compounds such as “4-(Trifluoromethyl)phenylboronic acid” have been used in site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions , suggesting potential applications in organic synthesis and materials science.
Eigenschaften
IUPAC Name |
[4-(trifluoromethyl)phenyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3O3P/c8-7(9,10)5-1-3-6(4-2-5)14(11,12)13/h1-4H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMPWNMEAAWAIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506338 | |
| Record name | [4-(Trifluoromethyl)phenyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Trifluoromethyl)phenyl]phosphonic acid | |
CAS RN |
1869-27-8 | |
| Record name | P-[4-(Trifluoromethyl)phenyl]phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1869-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Trifluoromethyl)phenyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(trifluoromethyl)phenyl]phosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















